2,5-Dimethyl-4-pyridin-2-ylhexan-3-one

Description

2,5-Dimethyl-4-pyridin-2-ylhexan-3-one is a ketone derivative featuring a pyridine ring substituted at the 2-position and a hexan-3-one backbone with methyl groups at the 2- and 5-positions. Its molecular formula is C₁₃H₁₉NO (molecular weight: 205.30 g/mol). This compound is of interest in medicinal and synthetic chemistry due to its hybrid structure, which may confer unique physicochemical and biological properties.

Properties

CAS No. |

6312-15-8 |

|---|---|

Molecular Formula |

C13H19NO |

Molecular Weight |

205.30 g/mol |

IUPAC Name |

2,5-dimethyl-4-pyridin-2-ylhexan-3-one |

InChI |

InChI=1S/C13H19NO/c1-9(2)12(13(15)10(3)4)11-7-5-6-8-14-11/h5-10,12H,1-4H3 |

InChI Key |

KCVJNFYSNMJMKW-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C(C1=CC=CC=N1)C(=O)C(C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Dimethyl-4-pyridin-2-ylhexan-3-one typically involves the reaction of pyridine derivatives with appropriate alkylating agents. One common method includes the alkylation of 2,5-dimethylpyridine with a suitable hexanone precursor under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the alkylation process.

Industrial Production Methods: Industrial production of this compound may involve large-scale alkylation reactions using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the process, including temperature control, solvent selection, and reaction time.

Chemical Reactions Analysis

Types of Reactions: 2,5-Dimethyl-4-pyridin-2-ylhexan-3-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride to yield alcohol derivatives.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Halogenating agents like N-bromosuccinimide for bromination, or Grignard reagents for nucleophilic addition.

Major Products Formed:

Oxidation: Ketones, carboxylic acids.

Reduction: Alcohols.

Substitution: Halogenated pyridine derivatives, alkylated products.

Scientific Research Applications

2,5-Dimethyl-4-pyridin-2-ylhexan-3-one has a wide range of applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Explored for its potential therapeutic effects in treating various diseases.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2,5-Dimethyl-4-pyridin-2-ylhexan-3-one involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize 2,5-dimethyl-4-pyridin-2-ylhexan-3-one, we compare it with structurally related compounds, focusing on molecular features, physicochemical properties, and applications. Key analogs include chalcone derivatives (e.g., 1-(2,5-dihydroxyphenyl)-3-pyridin-2-yl-propenone) and cyclic ketones (e.g., 2,5-dimethyl-4-hydroxy-3(2H)-furanone).

Table 1: Structural and Physicochemical Comparison

Key Findings:

Structural Differences: The chalcone derivative (C₁₄H₁₁NO₃) features a conjugated α,β-unsaturated ketone system with hydroxyl groups, enhancing polarity and hydrogen-bonding capacity . DHF (C₆H₈O₃) is a cyclic enol ether with a compact structure, favoring high water solubility and volatility . this compound lacks hydroxyl groups, resulting in lower polarity and higher lipophilicity compared to the chalcone and DHF.

Physicochemical Properties: Solubility: The chalcone’s hydroxyl groups improve aqueous solubility (~moderate), whereas the target compound’s alkyl chain and pyridine ring reduce solubility (~low). DHF’s cyclic structure and hydroxyl group enable high solubility in aqueous matrices . Lipophilicity (logP): The target compound’s logP (~2.5) exceeds that of the chalcone (~1.8) and DHF (~0.5), aligning with its nonpolar substituents.

Synthetic and Functional Relevance: Chalcone derivatives are often synthesized via Claisen-Schmidt condensation and studied for antioxidant or antimicrobial activities . DHF is a flavoring agent in food chemistry, quantified via stable isotope dilution assays due to its volatility .

Biological Activity: Chalcone derivatives exhibit bioactivity linked to their conjugated π-system and hydroxyl groups, which are absent in the target compound .

Biological Activity

2,5-Dimethyl-4-pyridin-2-ylhexan-3-one is a compound of interest due to its potential biological activities and applications in medicinal chemistry. This article reviews its biological activity, focusing on its effects on cell cultures, therapeutic potential, and structure-activity relationships.

Chemical Structure and Properties

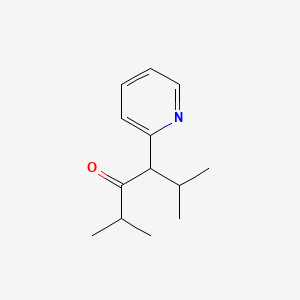

The chemical structure of this compound can be represented as follows:

This compound features a pyridine ring, which is known for its role in various biological activities. The presence of the dimethyl groups and the hexanone moiety contributes to its unique properties.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, including:

- Antimicrobial properties : Demonstrated activity against various bacterial strains.

- Cell growth modulation : Influences cell proliferation rates in specific cell lines.

- Monoclonal antibody production : Enhances the production of monoclonal antibodies in cell cultures.

Monoclonal Antibody Production

A significant study investigated the effects of this compound on monoclonal antibody (mAb) production in recombinant Chinese Hamster Ovary (rCHO) cells. The findings revealed that:

- The compound increased mAb production by 1.5-fold compared to control conditions.

- Cell-specific productivity improved significantly, indicating enhanced metabolic activity without compromising cell viability.

| Condition | mAb Concentration (mg/L) | Cell-Specific Productivity (pg/cell/day) |

|---|---|---|

| Control | 732 | 7.1 |

| 2,5-Dimethyl Compound | 1,098 | 11 |

These results suggest that the compound not only boosts yield but also optimizes the quality of the produced antibodies by influencing glycosylation patterns.

Structure-Activity Relationship

The structure-activity relationship (SAR) studies highlighted that specific structural features of this compound are crucial for its biological efficacy. The following components were identified as significant:

- Pyridine moiety : Essential for interaction with biological targets.

- Dimethyl groups : Enhance solubility and bioavailability.

- Hexanone chain : Contributes to overall molecular stability.

The mechanism by which this compound exerts its biological effects appears to involve modulation of metabolic pathways within cells. Specifically:

- Increased glucose uptake rates were observed in treated cells.

- Enhanced ATP production was noted, suggesting improved energy metabolism.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.